molecular formula C23H21N3O3 B11314671 6,8-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide

6,8-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11314671
M. Wt: 387.4 g/mol
InChI Key: IOYUMJSDTJQYQI-UHFFFAOYSA-N
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Description

6,8-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the pyrazole moiety and the carboxamide group. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6,8-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the chromene and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6,8-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Chromene Derivatives: Other chromene derivatives with similar structures and biological activities.

    Pyrazole Derivatives: Compounds containing the pyrazole moiety with comparable properties.

    Carboxamide Derivatives: Molecules with carboxamide groups that exhibit similar chemical behavior.

Uniqueness

6,8-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

6,8-dimethyl-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H21N3O3/c1-14-4-6-17(7-5-14)13-26-21(8-9-24-26)25-23(28)20-12-19(27)18-11-15(2)10-16(3)22(18)29-20/h4-12H,13H2,1-3H3,(H,25,28)

InChI Key

IOYUMJSDTJQYQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC(=O)C4=CC(=CC(=C4O3)C)C

Origin of Product

United States

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